molecular formula C32H26BrN3O2 B10889745 2-bromo-N'-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide

2-bromo-N'-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide

Cat. No.: B10889745
M. Wt: 564.5 g/mol
InChI Key: CRHZXOKGQNGZCB-PPOKSSTKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide typically involves multiple steps, including bromination, esterification, cyclization, and condensation reactions. One common method starts with 2-bromo-1-(4-ethoxyphenyl)ethanone as the starting material. This compound undergoes hydrolysis, esterification, cyclization, and bromination to yield the target product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N’-{(E)-[1-(4-ethoxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide is unique due to its combination of a bromine atom, an ethoxyphenyl group, and a pyrrole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

Molecular Formula

C32H26BrN3O2

Molecular Weight

564.5 g/mol

IUPAC Name

2-bromo-N-[(E)-[1-(4-ethoxyphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C32H26BrN3O2/c1-2-38-27-19-17-26(18-20-27)36-30(23-11-5-3-6-12-23)21-25(31(36)24-13-7-4-8-14-24)22-34-35-32(37)28-15-9-10-16-29(28)33/h3-22H,2H2,1H3,(H,35,37)/b34-22+

InChI Key

CRHZXOKGQNGZCB-PPOKSSTKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC=CC=C4Br)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC=CC=C4Br)C5=CC=CC=C5

Origin of Product

United States

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